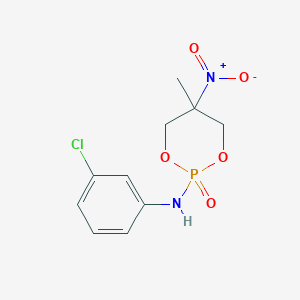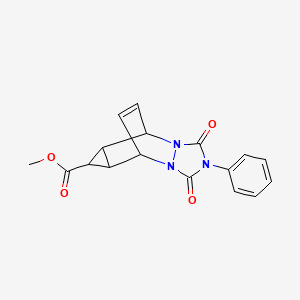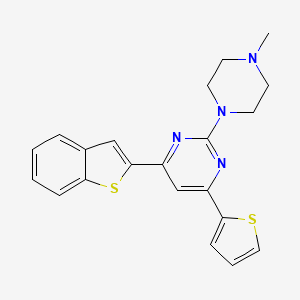
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s). This particular compound features a pyrimidine core with various substituents, including benzo(b)thienyl, piperazinyl, and thienyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the benzo(b)thienyl, piperazinyl, and thienyl groups through various substitution reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and stringent control of reaction conditions (temperature, pressure, pH) are crucial for the efficient production of such complex molecules.
化学反应分析
Types of Reactions
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Pyrimidine, 4-phenyl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)-: Similar structure but with a phenyl group instead of a benzo(b)thienyl group.
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-furyl)-: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
Pyrimidine, 4-benzo(b)thien-2-yl-2-(4-methyl-1-piperazinyl)-6-(2-thienyl)- is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
属性
CAS 编号 |
129224-87-9 |
|---|---|
分子式 |
C21H20N4S2 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
4-(1-benzothiophen-2-yl)-2-(4-methylpiperazin-1-yl)-6-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C21H20N4S2/c1-24-8-10-25(11-9-24)21-22-16(19-7-4-12-26-19)14-17(23-21)20-13-15-5-2-3-6-18(15)27-20/h2-7,12-14H,8-11H2,1H3 |
InChI 键 |
TVKRPTMUORBLAA-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C3=CC4=CC=CC=C4S3)C5=CC=CS5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)


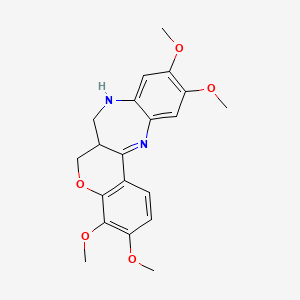
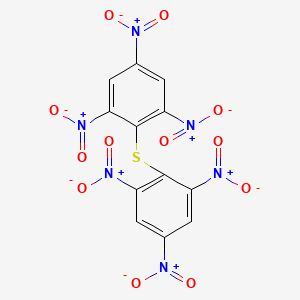
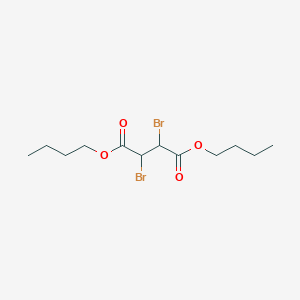
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
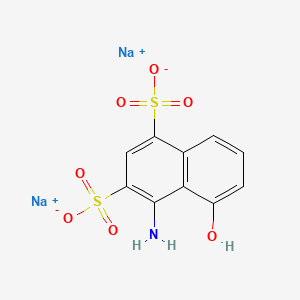

![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
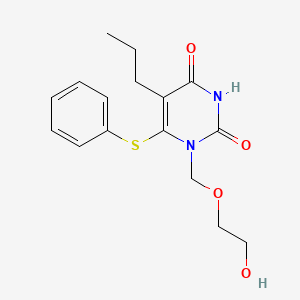
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
